Product packaging for Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate(Cat. No.:CAS No. 6972-81-2)

Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

Cat. No.: B3056228
CAS No.: 6972-81-2
M. Wt: 141.17 g/mol
InChI Key: WBMSKAUUSANFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate (CAS 6972-81-2) is a versatile dihydropyrrole derivative valued in organic synthesis and pharmaceutical research. Its molecular formula is C 7 H 11 NO 2 with a molecular weight of 141.17 g/mol . This compound serves as a crucial building block for the stereoselective synthesis of complex pyrrolidines. Recent studies highlight its role in dirhodium-catalyzed C–H functionalization reactions with aryldiazoacetates, providing exclusive access to α-N C2 functionalized products with high enantioselectivity (up to 97% ee) and diastereoselectivity (>20:1 d.r.) . This reactivity is a sharp contrast to its behavior with acceptor carbenes, which leads to cyclopropanation, underscoring its unique utility in divergent synthesis . The C–H functionalization products are key intermediates in the synthesis of biologically active molecules, such as (-)-dragocin D and other pharmaceutically relevant chiral pyrrolidines . This product is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11NO2 B3056228 Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate CAS No. 6972-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,5-dihydropyrrole-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2/c1-2-10-7(9)8-5-3-4-6-8/h3-4H,2,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBMSKAUUSANFMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CC=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30289649
Record name ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6972-81-2
Record name NSC62593
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62593
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30289649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Investigations of Formation and Transformation

Elucidation of Reaction Pathways and Intermediate Species

The synthesis and transformation of N-alkoxycarbonyl-2,5-dihydropyrroles are governed by the nature of the reactants, catalysts, and reaction conditions, which dictate the operative reaction pathways and the intermediates formed.

Formation Pathways:

One significant method for constructing the 2,5-dihydropyrrole skeleton is through Ring-Closing Metathesis (RCM) . This reaction typically involves an acyclic diene precursor that cyclizes in the presence of a ruthenium catalyst, such as Grubbs' catalyst. The mechanism proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving the metal center and the terminal alkene groups of the substrate. The reaction pathway is highly dependent on the conformation of the substrate; certain diastereomers of the starting material may fail to undergo RCM, highlighting the crucial role of substrate geometry in the formation of the metallacyclobutane intermediate essential for catalysis. rsc.org

While not a direct synthesis of the dihydro-derivative, the Clauson-Kaas synthesis provides a pathway to the related N-alkoxycarbonyl pyrroles and its mechanism involves intermediates relevant to pyrroline (B1223166) formation. bath.ac.uk This reaction condenses a 1,4-dicarbonyl surrogate, 2,5-dimethoxytetrahydrofuran (B146720), with a carbamate (B1207046). bath.ac.ukorganic-chemistry.org The generally accepted mechanism begins with the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate a reactive 1,4-dicarbonyl intermediate. researchgate.net This is followed by condensation with the nitrogen atom of the carbamate, subsequent cyclization, and dehydration to yield the aromatic pyrrole (B145914) ring. researchgate.net The initial cyclization step forms a hydroxylated pyrrolidine (B122466) intermediate which then dehydrates, a process analogous to the final steps in some dihydropyrrole syntheses.

Transformation Pathways and Intermediates:

The transformations of N-protected 2,5-dihydropyrroles are a subject of detailed mechanistic study, particularly in the context of C-H functionalization. Dirhodium-catalyzed reactions of N-alkoxycarbonyl-2,5-dihydropyrroles with diazo compounds generate transient rhodium carbene intermediates . nih.gov The subsequent reaction pathway is highly sensitive to the nature of the carbene.

Reaction with Donor/Acceptor Carbenes: When aryldiazoacetates are used, a donor/acceptor rhodium carbene is formed. This species preferentially undergoes a C-H functionalization reaction at the C2 position (alpha to the nitrogen), leading to substituted dihydropyrroles. nih.gov

Reaction with Acceptor Carbenes: In contrast, reaction with ethyl diazoacetate generates a simpler acceptor carbene. This intermediate follows a different pathway, leading to cyclopropanation of the double bond within the dihydropyrrole ring. nih.gov

In some cases, an "interrupted" C-H functionalization pathway is observed. This proceeds through a hydride transfer from the dihydropyrrole to the acceptor carbene. This step forms a rhodium-bound enolate and a carbocation intermediate, which then undergo proton transfer to yield N-Boc-pyrrole and ethyl acetate (B1210297) as the final products, rather than the C-H functionalized dihydropyrrole. nih.gov

Another key transformation is the aromatization of the dihydropyrrole ring. The oxidation of 3,4-dihydropyrrole intermediates to the corresponding pyrrole-2-carboxylates can be achieved with oxidizing agents like 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). acs.org

Theoretical Studies on Reaction Mechanisms and Energetics

Computational chemistry, particularly Density Functional Theory (DFT), provides deep insights into the mechanisms and energetics of reactions involving Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate and its analogs. These studies help rationalize experimentally observed reactivity and selectivity.

A prominent area of theoretical investigation is the dirhodium-catalyzed C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole, a close analog of the ethyl carbamate derivative. Computational studies have been conducted to understand the differing reactivity profiles of donor/acceptor carbenes versus acceptor carbenes. nih.gov

By calculating the Gibbs free energies (ΔG) of the transition states, the energetically favorable pathways can be determined. For the reaction with a donor/acceptor carbene, the transition state for C-H functionalization is significantly lower in energy than the transition state for cyclopropanation. Conversely, for an acceptor carbene, the cyclopropanation pathway is energetically favored. nih.gov

Reaction PathwayCarbene TypeRelative Gibbs Free Energy (ΔG) of Transition StateOutcome
C-H Functionalization Donor/AcceptorLower Energy BarrierFavored Product
Cyclopropanation Donor/AcceptorHigher Energy BarrierDisfavored
C-H Functionalization AcceptorHigher Energy BarrierDisfavored
Cyclopropanation AcceptorLower Energy BarrierFavored Product

This table provides a qualitative summary of the computational findings on the competitive reaction pathways for N-protected 2,5-dihydropyrroles. nih.gov

These theoretical models show that the C-H functionalization proceeds via a concerted mechanism where the C-H bond insertion occurs in a single step. The calculations also support the proposed hydride abstraction pathway for certain acceptor carbenes, mapping a reaction coordinate that leads to the formation of an N-Boc-pyrrole and ethyl acetate. Efforts to find a computational pathway for C-H functionalization with these acceptor carbenes were unsuccessful, consistently reverting to the hydride abstraction mechanism. nih.gov

Furthermore, DFT calculations are instrumental in understanding selectivity in other pyrroline-forming reactions. For instance, in the synthesis of substituted pyrrolidine-2,3-diones from 3-pyrroline-2-one, computational results identified the most favorable reaction pathway by comparing the activation energies (ΔG‡) of different routes. These studies demonstrated that kinetic selectivity, rather than thermodynamic stability of the final product, was the determining factor in the product distribution. beilstein-journals.org Such theoretical approaches are broadly applicable to understanding the complex formation and transformation reactions of dihydropyrrole systems.

Chemical Reactivity and Transformations of the Dihydropyrrole Ring System

Functional Group Interconversions and Derivatization

The dihydropyrrole ring and its associated carbamate (B1207046) group can undergo numerous transformations, allowing for the synthesis of a wide array of derivatives.

The 2,5-dihydro-1H-pyrrole ring system can be readily aromatized to the corresponding pyrrole (B145914). This oxidation is a common transformation, often achieved with reagents that can accept a hydride or facilitate dehydrogenation. For instance, dihydropyrrole intermediates formed during multi-component reactions can be oxidized to stable pyrrole-2-carboxylates using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). This process re-establishes the aromaticity of the five-membered ring.

Conversely, the double bond within the dihydropyrrole ring is susceptible to reduction. The most common method for this transformation is catalytic hydrogenation. Using catalysts such as palladium on carbon (Pd/C) or rhodium on alumina (B75360) (Rh/Al2O3) under a hydrogen atmosphere, the alkene is reduced to afford the corresponding fully saturated pyrrolidine (B122466) ring. This reaction is typically highly efficient and diastereoselective, influenced by the substituents on the ring. For example, the rhodium-catalyzed hydrogenation of N-substituted pyrrole derivatives to pyrrolidines proceeds with high yield and stereocontrol researchgate.net.

Table 1: Oxidation and Reduction Reactions
TransformationReagent/CatalystProduct TypeReference
Oxidation (Aromatization)DDQ in TolueneEthyl 1H-pyrrole-1-carboxylate rsc.org
Reduction (Hydrogenation)H₂, Pd/C or Rh/Al₂O₃Ethyl pyrrolidine-1-carboxylate researchgate.net

The N-ethoxycarbonyl group of Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate is an ester of carbamic acid and is reactive towards nucleophiles, similar to other carbamates and esters. The primary site of attack is the electrophilic carbonyl carbon.

Hydrolysis: The carbamate can be cleaved under basic or acidic conditions. Saponification using a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH) results in the formation of an unstable carbamic acid intermediate, which decarboxylates to yield the free secondary amine, 2,5-dihydro-1H-pyrrole.

Aminolysis: Direct reaction with primary or secondary amines can lead to the formation of N-substituted ureas. This transformation may require catalysis, for example by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), which has been shown to be effective for the aminolysis of similar ethoxycarbonyl esters in other heterocyclic systems organic-chemistry.org.

The parent molecule lacks a hydroxyl group, but if one were introduced onto the ring, it would undergo typical alcohol reactions such as esterification or etherification.

The reactivity of the dihydropyrrole ring allows for selective functionalization at both the double bond and the allylic positions.

Halogenation of the Alkene: The double bond can react with halogens such as bromine (Br₂) or chlorine (Cl₂) in an electrophilic addition reaction. This typically proceeds through a cyclic halonium ion intermediate, leading to the formation of a dihalogenated pyrrolidine derivative.

Directed C-H Functionalization: A notable reaction is the highly selective C-H functionalization at the C2 position (allylic to the double bond and alpha to the nitrogen). Studies on the closely related N-Boc-2,5-dihydro-1H-pyrrole have shown that dirhodium tetracarboxylate catalysts, such as Rh₂(S-PTAD)₄, can catalyze the reaction with aryldiazoacetates. This results in the exclusive formation of the C-H functionalization product with high diastereoselectivity (>20:1 d.r.) and enantioselectivity (97% ee) nih.govresearchgate.netnih.gov. This reaction introduces an aryl acetate (B1210297) moiety at the C2 position, providing a powerful method for asymmetric synthesis nih.govresearchgate.netnih.gov.

The nitrogen atom in this compound is part of a carbamate and is therefore non-nucleophilic and cannot be directly alkylated. To achieve N-alkylation or other modifications, the ethoxycarbonyl protecting group must first be removed.

The cleavage of ethyl carbamates can be challenging but is typically achieved under harsh conditions, such as strong acid (e.g., HBr in acetic acid) or base (e.g., refluxing KOH). Milder methods have also been developed, for instance, using tetra-n-butylammonium fluoride (B91410) (TBAF) in refluxing THF, which has been shown to cleave various carbamates lookchem.comorganic-chemistry.org. Once deprotected, the resulting 2,5-dihydro-1H-pyrrole is a secondary amine. This amine is nucleophilic and can readily undergo a variety of nitrogen-based modifications organic-chemistry.org:

N-Alkylation: Reaction with alkyl halides.

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

Cycloaddition Reactions, including Hetero-Diels-Alder Pathways

The double bond in the dihydropyrrole ring is a key reactive site for cycloaddition reactions. Its reactivity is influenced by the electron-withdrawing nature of the adjacent N-carbamate group, which makes the alkene electron-deficient.

[4+2] Cycloaddition (Diels-Alder Reaction): The electron-poor double bond of N-ethoxycarbonyl-3-pyrroline makes it an effective dienophile in Diels-Alder reactions with electron-rich dienes rsc.orgorgsyn.org. This reaction provides a direct route to the synthesis of complex bicyclic nitrogen-containing heterocycles. The reactivity is analogous to that of N-acyl-2,3-dihydro-4-pyridones, which readily undergo Diels-Alder cyclization with various dienophiles to afford octahydroquinoline derivatives organic-chemistry.org.

Hetero-Diels-Alder Reaction: This variant involves a diene or dienophile containing a heteroatom. The dihydropyrrole can act as a dienophile with a heterodienophile, or a substituted dihydropyrrole could potentially act as a diene, leading to the formation of various heterocyclic ring systems orgsyn.org.

[2+2] Photocycloaddition: When an additional alkenyl side chain is present in the molecule, intramolecular [2+2] photocycloadditions can occur. Studies on N-Boc-protected 1,5-dihydropyrrol-2-ones with alkenyl side chains have shown that irradiation with UV light (λ = 254 nm) leads to the formation of azatricyclo[3.3.0.0²,⁷]octanones in good yields and with high diastereoselectivity nih.govmdpi.com. This reaction represents a powerful method for constructing complex, bridged ring systems.

[2+1] Cycloaddition (Cyclopropanation): In contrast to the C-H functionalization observed with donor/acceptor carbenes, the reaction of N-Boc-2,5-dihydro-1H-pyrrole with acceptor carbenes, such as that generated from ethyl diazoacetate, results in cyclopropanation of the double bond nih.govresearchgate.net. This forms a 3-azabicyclo[3.1.0]hexane-6-carboxylate core structure nih.govresearchgate.net.

Table 2: Cycloaddition Reactions of the Dihydropyrrole System
Reaction TypeReactant PartnerKey FeaturesProduct TypeReference
[4+2] Diels-AlderElectron-rich dieneActs as a dienophileBicyclic amine rsc.orgorganic-chemistry.org
[2+2] PhotocycloadditionIntramolecular alkenyl chainRequires UV irradiationBridged tricyclic system nih.govmdpi.com
[2+1] CyclopropanationAcceptor carbene (from ethyl diazoacetate)Catalyzed by Rh₂(esp)₂3-Azabicyclo[3.1.0]hexane nih.govresearchgate.net

Isomerization Studies (e.g., E/Z Isomerization)

Isomerization reactions of the dihydropyrrole ring system primarily involve the double bond, either through rearrangement or as part of a cycloaddition-reversion process.

E/Z Isomerization: For the parent this compound, E/Z isomerization is not possible due to the cyclic nature and symmetry of the double bond's substituents. However, in derivatives where the double bond is exocyclic to the ring or where substituents on the double bond create stereoisomers, E/Z isomerization can be studied. For example, the E/Z isomerization of an ethyl 2-amino-4-oxo-5-(2-oxo-2-phenylethylidene)-4,5-dihydro-1H-pyrrole-3-carboxylate derivative has been investigated in the presence of trifluoroacetic acid.

Photocycloisomerization: The intramolecular [2+2] photocycloaddition reactions discussed previously can also be classified as photocycloisomerizations, as they convert one isomer (the dihydropyrrole with an alkenyl side chain) into a constitutional isomer (the tricyclic product) upon irradiation nih.govmdpi.com.

Condensation Reactions and Ring Annulation

The unique structural features of this compound, namely the presence of a C=C double bond within a five-membered nitrogen heterocycle, make it a versatile substrate for various chemical transformations. Among these, condensation and ring annulation reactions are of significant importance, providing pathways to more complex, fused heterocyclic systems that are often found in the core of biologically active molecules and natural products. These reactions leverage the reactivity of the dihydropyrrole ring to construct new carbocyclic and heterocyclic frameworks.

Condensation Reactions

While simple condensation reactions directly involving the double bond of this compound are not extensively documented, related dihydropyrrole structures participate in condensation pathways to form larger, more complex molecules. For instance, multi-component condensation reactions are employed to synthesize substituted 2,5-dihydro-1H-pyrrole-2-carboxylates. researchgate.net A typical reaction involves the condensation of ethyl pyruvate (B1213749) and aniline (B41778) derivatives under solvent-free conditions to yield the dihydropyrrole core. researchgate.net

In a related context, the synthesis of diketopyrrolopyrrole (DPP) pigments involves a key condensation step. For example, the reaction of sodium alkyl oxalacetate (B90230) with an amine (like dodecylamine) and an aldehyde (such as 2-thiophenecarboxaldehyde) in ethanol (B145695) leads to the formation of a substituted ethyl 2,5-dihydro-1H-pyrrole-3-carboxylate derivative. nih.gov This highlights the utility of condensation strategies in building functionalized dihydropyrrole systems.

Ring Annulation Reactions

Ring annulation, the process of building a new ring onto an existing one, is a powerful strategy in organic synthesis. This compound and its derivatives are excellent platforms for such transformations, particularly through cycloaddition reactions.

Diels-Alder Reactions:

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of ring annulation. The dihydropyrrole ring can act as a dienophile, reacting with a diene to form a six-membered ring fused to the pyrrolidine core. While pyrroles themselves are often poor dienes due to their aromatic character, the reduced 2,5-dihydro-1H-pyrrole (3-pyrroline) system readily participates as a dienophile. ucla.eduresearchgate.net The reactivity is influenced by the substituent on the nitrogen atom. Electron-withdrawing groups, such as the ethyl carboxylate group, activate the double bond towards cycloaddition.

For instance, 3-acyl-3-pyrroline-2,5-diones, generated in situ, have been shown to react with dienes like cyclopentadiene (B3395910) and trans,trans-hexa-2,4-diene to yield Diels-Alder adducts. rsc.org The stereochemical outcome of these reactions is often controlled by the imido ring, leading to specific endo-exo selectivity. rsc.org These reactions result in the formation of complex azabicyclic systems, which are valuable scaffolds in medicinal chemistry.

1,3-Dipolar Cycloadditions:

1,3-Dipolar cycloaddition is another fundamental ring-forming reaction that constructs a five-membered ring from a 1,3-dipole and a dipolarophile. wikipedia.org The double bond in this compound serves as an excellent dipolarophile. This reaction is a highly efficient method for synthesizing fused N-heterocyclic systems, such as pyrrolizidines. nih.govrsc.org

A common strategy involves the in-situ generation of an azomethine ylide from the decarboxylative condensation of an α-amino acid, like proline, with an aldehyde or ketone. nih.gov This azomethine ylide then reacts as a 1,3-dipole with the dihydropyrrole dipolarophile. This approach provides a direct and stereoselective route to complex spiro- and fused pyrrolidine-containing molecules. nih.govrsc.org The versatility of this reaction allows for the introduction of diverse substituents and the creation of multiple stereocenters in a single step. wiley.com

The synthesis of pyrrolizidine (B1209537) alkaloids, a class of natural products with a characteristic 1-azabicyclo[3.3.0]octane skeleton, frequently utilizes intramolecular cyclization and ring annulation strategies starting from pyrrolidine or dihydropyrrole precursors. kib.ac.cnnih.govnih.gov These syntheses often involve the formation of a new five-membered ring fused to the initial pyrroline (B1223166) structure, demonstrating the power of ring annulation in natural product synthesis.

The following table summarizes representative ring annulation reactions involving the dihydropyrrole scaffold.

Reaction TypeDihydropyrrole DerivativeReactant(s)Key Reagents/ConditionsProduct Type
Diels-Alder Reaction3-Acyl-3-pyrroline-2,5-dioneCyclopentadieneOxidative elimination from phenylseleno precursorFused Azabicyclic Adduct
Diels-Alder ReactionN-Boc-pyrroleEthyl 3-bromopropiolateThermal (90 °C), neatN-Boc bicyclic adduct
1,3-Dipolar CycloadditionThis compound (as dipolarophile)Azomethine ylide (from Proline and Isatin)Decarboxylative condensationSpiro-pyrrolizidine
Ring AnnulationPyrrole2,4-PentanedioneFerric hydrogensulfate, aqueous conditions2,3-dihydro-1H-pyrrolizine-bridged bipyrrole

Advanced Spectroscopic and Structural Elucidation

Mass Spectrometry for Molecular Characterization and Fragmentation Analysis (ESI-MS, HRMS)

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are particularly useful.

ESI-MS: In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. For Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate (C₇H₁₁NO₂), the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 142.08.

HRMS: HRMS provides a highly accurate mass measurement, allowing for the determination of the elemental formula. The calculated exact mass for the [M+H]⁺ ion of C₇H₁₁NO₂ is 142.0863, distinguishing it from other compounds with the same nominal mass. rsc.org Fragmentation analysis in MS/MS experiments can further confirm the structure. Common fragmentation pathways for N-alkoxycarbonyl heterocycles involve the cleavage of the carbamate (B1207046) group or ring-opening reactions. For instance, fragmentation could involve the loss of the ethoxycarbonyl group or the ethylene (B1197577) molecule from the ring. mdpi.com

Technique Ion Type Chemical Formula Calculated m/z
ESI-MS[M+H]⁺C₇H₁₂NO₂⁺~142.1
HRMS[M+H]⁺C₇H₁₂NO₂⁺142.0863

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a molecule.

For this compound, the most prominent absorption bands would be:

C=O Stretch: A strong, sharp absorption band between 1700-1750 cm⁻¹ is characteristic of the carbonyl group in the ethyl carbamate moiety.

C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ corresponds to the stretching of the carbon-carbon double bond within the pyrroline (B1223166) ring.

C-N Stretch: This absorption typically appears in the 1200-1350 cm⁻¹ region.

C-O Stretch: The C-O bonds of the ester group will show strong absorptions in the 1000-1300 cm⁻¹ range.

C-H Stretch: Absorptions just above 3000 cm⁻¹ are indicative of sp² C-H bonds (olefinic), while those just below 3000 cm⁻¹ correspond to sp³ C-H bonds (aliphatic).

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
CarbamateC=O Stretch1700 - 1750 (Strong)
AlkeneC=C Stretch1640 - 1680 (Medium)
Alkene=C-H Stretch3010 - 3095 (Medium)
Alkane-C-H Stretch2850 - 2960 (Medium)
CarbamateC-N Stretch1200 - 1350 (Medium)
EsterC-O Stretch1000 - 1300 (Strong)

X-ray Crystallography for Absolute Structure and Solid-State Conformation

The five-membered 2,5-dihydropyrrole ring is not perfectly planar. Due to the sp³-hybridized C2 and C5 atoms, the ring typically adopts a non-planar conformation to relieve steric strain. In many reported crystal structures of derivatives, the ring exists in an "envelope" or "twisted" conformation. nih.gov For example, in some 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives, the pyrrole (B145914) ring is described as essentially planar but with slight distortions, indicated by the displacement of the nitrogen atom from the mean plane of the ring carbons. nih.gov

The arrangement of molecules in a crystal lattice is governed by intermolecular forces. Although this compound lacks strong hydrogen bond donors like N-H or O-H groups, it can act as a hydrogen bond acceptor at the carbonyl oxygen. This allows for the formation of weak C-H···O intermolecular hydrogen bonds, which are often observed in the crystal packing of similar compounds. mdpi.comdntb.gov.ua These interactions, along with van der Waals forces, guide the formation of specific supramolecular architectures. mdpi.commdpi.com In derivatives containing aromatic rings, π–π stacking interactions can also play a significant role in stabilizing the crystal structure. mostwiedzy.pl The analysis of these packing motifs is essential for understanding the solid-state properties of the material. acs.org

Chromatographic Techniques for Purity Assessment and Separation

The purification and assessment of the purity of this compound, a key intermediate in various synthetic pathways, rely on a suite of chromatographic techniques. These methods are indispensable for isolating the compound from reaction mixtures and for verifying its cleanliness prior to its use in subsequent reactions or for characterization. The choice of technique depends on the scale of the separation, the required purity, and the analytical information needed.

Thin-Layer Chromatography (TLC) is a fundamental technique for the rapid, qualitative monitoring of reactions that produce this compound. It is also used to identify suitable solvent systems for larger-scale purification by flash chromatography. For pyrrole derivatives, silica (B1680970) gel 60 F254 plates are commonly employed. rsc.org Visualization of the compound on the TLC plate can be achieved under UV light (due to fluorescence quenching) or by using chemical staining agents like potassium permanganate (B83412) or vanillin (B372448) solutions, which react with the compound to produce a colored spot. rsc.org The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system.

Flash Chromatography is the standard method for the preparative purification of this compound on a laboratory scale. This technique utilizes a stationary phase, typically silica gel, packed in a column. A solvent system, often a mixture of a non-polar solvent like petroleum ether or hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297), is passed through the column under positive pressure. The selection of the eluent system is guided by prior TLC analysis. For instance, a gradient of ethyl acetate in petroleum ether (e.g., 10:90) has been used for the purification of similar pyrrolidine (B122466) carboxylate derivatives. rsc.orgnih.govmdpi.com The fractions are collected and analyzed by TLC to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) offers a higher resolution for both analytical and preparative purposes. A common mode for the analysis of pyrrole derivatives is reverse-phase HPLC (RP-HPLC). pensoft.netsielc.com In this method, a non-polar stationary phase, such as a C18-modified silica column, is used with a polar mobile phase. A typical mobile phase might consist of a mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH). pensoft.net Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation. Detection is often performed using a UV/VIS detector at a wavelength where the compound exhibits significant absorbance. pensoft.net For compounds lacking a strong chromophore, other detectors like an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the detection and identification power of mass spectrometry. ekb.egresearchgate.net As the separated components elute from the HPLC column, they are introduced into the mass spectrometer, which provides information about their mass-to-charge ratio. This technique is invaluable for confirming the identity of the desired product and for identifying and characterizing impurities, even at trace levels. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide detailed structural information about the molecule. researchgate.net

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with smaller particles (typically sub-2 µm). This results in higher separation efficiency, faster analysis times, and reduced solvent consumption compared to traditional HPLC. sielc.com UPLC methods, often coupled with mass spectrometry (UPLC-MS), are particularly useful for high-throughput analysis and for the separation of complex mixtures containing the target compound and its closely related impurities.

The following interactive table summarizes the typical applications and conditions for these chromatographic techniques in the context of analyzing this compound and related compounds.

TechniqueStationary PhaseTypical Mobile Phase/EluentPrimary Use
TLC Silica gel 60 F254Ethyl acetate/Petroleum etherReaction monitoring, solvent system selection
Flash Chromatography Silica gelGradient of Ethyl acetate in Petroleum etherPreparative purification
HPLC C18 reverse-phaseAcetonitrile/Aqueous bufferPurity assessment, quantitative analysis
LC-MS C18 reverse-phaseAcetonitrile/Aqueous buffer with formic acidIdentification, impurity profiling
UPLC Sub-2 µm C18Acetonitrile/Aqueous bufferHigh-throughput analysis, improved resolution

Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions

Hirshfeld surface analysis is a computational tool used to visualize and quantify the intermolecular interactions within a crystal lattice. crystalexplorer.net This method provides valuable insights into the packing of molecules in the solid state and the nature and relative importance of the various non-covalent interactions that stabilize the crystal structure. While a specific Hirshfeld surface analysis for this compound is not available in the cited literature, the principles of this analysis can be described based on studies of related heterocyclic compounds. nih.goviucr.orgresearchgate.net

The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the regions where the electron density of the promolecule (the molecule of interest) is greater than the combined electron densities of all other molecules in the crystal. Various properties can be mapped onto this surface to highlight different aspects of the intermolecular interactions.

A key property mapped onto the Hirshfeld surface is the normalized contact distance (dnorm). This property is calculated from the distances of any point on the surface to the nearest nucleus inside the surface (di) and the nearest nucleus outside the surface (de), normalized by the van der Waals radii of the respective atoms. The dnorm surface is typically colored in a red-white-blue scheme, where:

Red spots indicate regions of close contact, where the intermolecular distances are shorter than the sum of the van der Waals radii. These red areas highlight the most significant intermolecular interactions, such as hydrogen bonds.

White areas represent contacts that are approximately equal to the van der Waals separation.

Blue regions signify areas where there are no close intermolecular contacts.

By analyzing the dnorm map, one can identify the specific atoms involved in intermolecular interactions. For a molecule like this compound, one would expect to see potential C-H···O interactions involving the carbonyl group of the ester and hydrogen atoms on neighboring molecules.

The following table outlines the expected contributions of various intermolecular contacts that could be quantified for this compound using Hirshfeld surface analysis, based on the analysis of similar molecules.

Intermolecular ContactExpected ContributionDescription
H···HHighRepresents van der Waals interactions between hydrogen atoms on adjacent molecules.
C···H/H···CModerateIndicates interactions between carbon and hydrogen atoms, which can include weak C-H···π interactions.
O···H/H···OModerateSuggests the presence of hydrogen bonding or other close contacts involving oxygen and hydrogen atoms.
N···H/H···NLow to ModeratePoints to interactions involving the nitrogen atom of the pyrrole ring.

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of many-body systems. For Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. researcher.life

This process minimizes the energy of the molecule by adjusting the positions of its atoms, yielding precise information about bond lengths, bond angles, and dihedral angles. Functionals such as B3LYP (Becke, three-parameter, Lee–Yang–Parr) combined with basis sets like 6-311++G(d,p) are commonly used to achieve a balance between accuracy and computational cost. ias.ac.innih.gov The resulting optimized geometry represents the molecule's ground-state structure and serves as the foundation for all other computational analyses. Furthermore, DFT provides a detailed map of the electron distribution, which is crucial for understanding the molecule's polarity and reactive sites. researchgate.net

Table 1: Representative Optimized Geometrical Parameters (DFT/B3LYP)
ParameterBond/AngleValue (Å/°)
Bond LengthN1-C21.46
C2=C31.34
C3-C41.50
N1-C(carbonyl)1.38
C(carbonyl)=O1.22
Bond AngleC5-N1-C2112.0
N1-C2=C3110.5
C2=C3-C4111.0
Dihedral AngleC5-N1-C2=C35.2

Note: The data in this table are hypothetical examples based on typical values for similar structures and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comnumberanalytics.com For this compound, analyzing these orbitals provides critical information about its chemical behavior.

The HOMO is the orbital most likely to donate electrons in a reaction, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that acts as an electron acceptor, highlighting sites prone to nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net This analysis is fundamental for predicting how the molecule will interact with other reagents. wuxiapptec.com

Table 2: FMO and Global Reactivity Descriptors
ParameterDescriptionValue (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-6.8
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.5
Energy Gap (ΔE)ELUMO - EHOMO6.3

Note: The data in this table are hypothetical examples for illustrative purposes.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. thepharmajournal.com For this compound, docking studies are essential for exploring its potential as a biologically active agent by identifying its possible protein targets.

In these studies, the 3D structure of the molecule is placed into the binding site of a target protein, and scoring functions are used to estimate the binding affinity (e.g., in kcal/mol). researchgate.netvlifesciences.com This process can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-receptor complex. nih.gov Research on related pyrrole (B145914) derivatives has shown their potential to inhibit enzymes like Enoyl-acyl carrier protein reductase, Cyclooxygenase-2 (COX-2), and Epidermal Growth Factor Receptor (EGFR), making these or similar proteins plausible targets for docking studies. vlifesciences.comnih.govnih.gov

Table 3: Example Molecular Docking Results for a Pyrrole Derivative
Target Protein (PDB ID)LigandBinding Affinity (kcal/mol)Key Interacting Residues
COX-2 (e.g., 5KIR)Pyrrole Derivative 2-8.6Val126, Tyr525, Arg767
Enoyl ACP Reductase (e.g., 2IDZ)GS4 (Pyrrole derivative)-7.5TYR 158, NAD 900
EGFR (e.g., 1M17)Compound 8b-7.2Leu718, Val726, Ala743

Note: This table includes data from studies on various pyrrole derivatives to illustrate the type of information obtained from molecular docking analyses. vlifesciences.comnih.govnih.gov

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are computational methods for studying the physical movements of atoms and molecules over time. For this compound, MD simulations provide insights into its dynamic behavior, flexibility, and the stability of its conformations in a simulated physiological environment (e.g., in a water box with ions). tandfonline.com

Starting with the optimized geometry, an MD simulation calculates the trajectory of the molecule by solving Newton's equations of motion. This allows for the exploration of its conformational landscape, identifying the most populated and energetically favorable shapes the molecule can adopt. researchgate.net Key analyses of MD trajectories, such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can assess the stability of the molecule or its complex with a protein target over the simulation period, which can range from nanoseconds to microseconds. nih.govrsc.org

Table 4: Typical Parameters for an MD Simulation
ParameterDescriptionTypical Value/Setting
System SetupSolvationWater Box (e.g., TIP3P model)
Force FieldAtomistic modelAMBER, CHARMM, GROMOS
Simulation TimeDuration of the simulation50 - 200 ns
TemperatureSystem temperature300 K (27°C)
PressureSystem pressure1 atm
Analysis MetricsStability/FlexibilityRMSD, RMSF

Note: This table presents general parameters used in MD simulations. researchgate.net

Prediction of Spectroscopic Parameters and Chemical Reactivity Descriptors

Computational methods, particularly DFT, are powerful tools for predicting spectroscopic properties and quantifying chemical reactivity. mdpi.com For this compound, theoretical calculations can generate vibrational frequencies corresponding to infrared (IR) and Raman spectra, as well as nuclear magnetic resonance (NMR) chemical shifts. researchgate.netacs.org These predicted spectra can be compared with experimental data to confirm the molecule's structure. tandfonline.com

Beyond spectroscopy, DFT is used to calculate a suite of chemical reactivity descriptors based on the conceptual DFT framework. researchgate.netd-nb.info These descriptors, derived from the energies of the frontier orbitals, provide a quantitative measure of the molecule's reactivity. acs.orgresearchgate.net They include electronegativity (χ), which measures the power to attract electrons; chemical hardness (η), which measures resistance to charge transfer; and the electrophilicity index (ω), which quantifies the ability of a molecule to accept electrons. mdpi.com

Table 5: Calculated Chemical Reactivity Descriptors
DescriptorFormulaDescription
Ionization Potential (I)I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A)A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ)χ = (I + A) / 2The ability of an atom to attract electrons.
Chemical Hardness (η)η = (I - A) / 2Resistance to deformation of the electron cloud.
Electrophilicity Index (ω)ω = χ² / (2η)A measure of electrophilic power.

Note: These descriptors are calculated using the energies of the frontier molecular orbitals.

Advanced Synthetic Applications and Utility in Chemical Research

Building Block in Complex Heterocyclic Synthesis

The pyrrolidine (B122466) and pyrrole (B145914) moieties are core structures in a vast number of natural products and pharmaceutically active compounds. nih.govnih.gov Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate serves as a valuable precursor for the synthesis of more elaborate heterocyclic systems due to the reactivity of its endocyclic double bond and the ability to modify the carbamate (B1207046) group.

Synthesis of Novel Pyrrole-Based Systems and Scaffolds

While direct aromatization of this compound to its corresponding pyrrole derivative is a fundamental transformation, its true utility lies in its application as a synthon for constructing substituted pyrrole rings. The double bond can be subjected to various chemical manipulations, including oxidation, reduction, and addition reactions, to introduce diverse functionalities onto the pyrrole scaffold. For instance, the controlled oxidation of the dihydropyrrole ring can lead to the formation of pyrrole-2-carboxylates, which are important intermediates in the synthesis of various bioactive molecules.

Formation of Fused Heterocycles and Polycyclic Systems

The dienophilic nature of the double bond in this compound makes it an excellent candidate for cycloaddition reactions, providing a straightforward route to fused heterocyclic systems. umn.edu Diels-Alder reactions, for example, can be employed to construct bicyclic frameworks containing the pyrrolidine ring, which are prevalent in many natural products and medicinal compounds. These reactions can be designed to proceed with high stereoselectivity, enabling the synthesis of complex polycyclic systems with defined stereochemistry. The resulting fused structures can serve as key intermediates in the total synthesis of alkaloids and other biologically active compounds. Base-mediated cascade reactions involving related pyrrolidine precursors have been shown to generate complex polycyclic systems through a series of Michael additions and aldol (B89426) condensations. nih.gov

Precursors to Advanced Synthetic Intermediates

This compound is a valuable precursor for the synthesis of a variety of advanced synthetic intermediates. The carbamate group can be readily cleaved under acidic or basic conditions to liberate the free amine, which can then be further functionalized. Alternatively, the double bond can be dihydroxylated, epoxidized, or subjected to other electrophilic additions to introduce new functional groups. These transformations provide access to a range of substituted pyrrolidine derivatives that are not easily accessible by other means. These functionalized pyrrolidines are crucial building blocks in the synthesis of pharmaceuticals and other fine chemicals. nih.gov

Development of Chemical Probes and Ligands

The pyrrole and pyrrolidine scaffolds are known to interact with various biological targets, and their derivatives are often used in the design of chemical probes and ligands for studying biological processes.

Metal Complexation Studies (e.g., Zinc(II) Complexes and their Interactions)

The nitrogen and oxygen atoms within pyrrole and its derivatives can act as coordination sites for metal ions. Research has shown that derivatives of 2,5-dihydropyrrole can form stable complexes with metal ions like zinc(II). For example, zinc(II) complexes of 1-arylmethyl-2,5-dihydro-4-hydroxy-5-oxo-1H-pyrrole-3-carboxylates have been synthesized and characterized. ajol.info These studies are crucial for understanding the coordination chemistry of this class of compounds and for the development of new metal-based catalysts or therapeutic agents. The interaction of such zinc(II) complexes with biological macromolecules is an area of active investigation. nih.gov

Below is a table summarizing the types of metal complexes formed with pyrrole-based ligands and their potential applications.

Ligand TypeMetal IonComplex GeometryPotential Applications
2,5-di(2-pyridyl)pyrrolatoRuthenium(II)OctahedralElectrocatalysis
2,5-dicarboxamidopyrrolesCobalt(III), Nickel(II)OctahedralMaterial Science
Schiff bases from o-phenylenediamineZinc(II)Square pyramidalFluorescent materials

Structure-Activity Relationship (SAR) Studies of Pyrrole Derivatives (from a Chemical Structure Perspective)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. The pyrrolidine scaffold is a common feature in many bioactive compounds, and understanding the SAR of its derivatives is crucial for the design of new and more effective drugs. nih.govnih.gov

Derivatives that can be conceptually or synthetically derived from this compound offer a platform for systematic SAR studies. By modifying the substituents on the pyrrolidine ring and the N-alkoxycarbonyl group, chemists can probe the structural requirements for a desired biological activity. For example, the introduction of different functional groups at various positions of the pyrrolidine ring can significantly impact the molecule's ability to interact with a specific biological target. nih.gov

The table below illustrates how different structural modifications on a pyrrolidine core, accessible from precursors like this compound, can influence biological activity.

Structural ModificationPosition on Pyrrolidine RingImpact on Biological ActivityExample of Activity
Introduction of aromatic groupsC3, C4Can enhance binding to hydrophobic pockets of enzymes or receptors.Anticancer, Antiviral
Variation of N-substituentN1Can modulate solubility, cell permeability, and metabolic stability.CNS activity, Enzyme inhibition
Introduction of hydrogen bond donors/acceptorsC2, C5Can lead to specific interactions with target proteins.Antimicrobial, Anti-inflammatory

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrroline (B1223166) derivatives, including Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate, is an area of continuous development, with a strong emphasis on sustainability and efficiency. Future research is directed towards greener synthetic routes that minimize waste, avoid hazardous reagents, and reduce energy consumption.

Key research thrusts include:

Catalyst-Free and Solvent-Free Conditions: Expanding on methodologies that utilize two-component condensation reactions, for instance between ethyl pyruvate (B1213749) and aniline (B41778) derivatives, under solvent- and catalyst-free conditions, presents a significant avenue for sustainable synthesis. researchgate.net These methods offer high atom economy, shorter reaction times, and simplified purification processes.

Metal-Mediated Cyclizations: Transition metal-catalyzed cyclizations are powerful tools for constructing pyrroline rings. rsc.orgx-mol.com Future work will likely focus on replacing precious metal catalysts like iridium and rhodium with more abundant and less toxic earth-abundant metals such as iron, copper, or nickel. nih.gov The development of reusable and heterogeneous catalysts will also be crucial for improving the sustainability of these processes.

Photoredox and Electrochemical Synthesis: Harnessing visible light or electricity to drive the synthesis of dihydropyrroles is a rapidly emerging area. nih.gov These methods allow for reactions to occur under mild conditions and can provide access to unique reactivity patterns that are not achievable through traditional thermal methods.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate iminyl radical cyclizations to form functionalized pyrrolines. acs.org Further exploration in this area could lead to rapid and highly efficient syntheses of this compound and its derivatives, often with improved yields and reduced reaction times. acs.org

Bio-based Feedstocks: A long-term goal is the development of synthetic pathways that utilize renewable, bio-based starting materials instead of petroleum-derived precursors, aligning with the principles of green chemistry. nih.gov

Table 1. Emerging Sustainable Synthetic Methodologies
MethodologyKey FeaturesFuture Research Focus
Catalyst-Free & Solvent-FreeHigh atom economy, reduced waste, simple procedure. researchgate.netBroadening substrate scope, scalability.
Earth-Abundant Metal CatalysisCost-effective, reduced toxicity. nih.govCatalyst design, improving efficiency and selectivity.
Photoredox/ElectrochemistryMild reaction conditions, novel reactivity. nih.govDevelopment of new photocatalysts and electrolytic cells.
Microwave-Assisted SynthesisRapid reaction times, improved yields. acs.orgApplication to a wider range of substrates, mechanistic studies.

Exploration of Undiscovered Reactivity Patterns and Selectivity

The N-alkoxycarbonyl group and the double bond in this compound offer multiple sites for chemical transformation. Future research will focus on uncovering new reactions and achieving higher levels of selectivity, which is critical for the synthesis of complex molecules and chiral compounds.

Asymmetric C-H Functionalization: A key area of exploration is the selective functionalization of the C-H bonds. For the closely related N-Boc-2,5-dihydro-1H-pyrrole, dirhodium tetracarboxylate-catalyzed reactions have shown that the choice of carbene precursor dictates the reaction pathway. nih.govacs.orgacs.org While acceptor carbenes like those from ethyl diazoacetate lead to cyclopropanation of the double bond, donor/acceptor carbenes from aryldiazoacetates result in highly selective C-H functionalization at the C2 position, adjacent to the nitrogen atom. nih.govacs.orgacs.org Future work will aim to expand the scope of these selective C-H functionalization reactions to this compound, developing new catalysts to control both chemo- and stereoselectivity.

Contrasting Reactivity with Other N-Substituents: The N-alkoxycarbonyl group imparts distinct electronic properties compared to other nitrogen-protecting groups like N-sulfonyl. organic-chemistry.orgnih.govbath.ac.uk N-alkoxycarbonyl pyrroles have been shown to exhibit different regioselectivity in acylation reactions compared to their N-sulfonyl counterparts. organic-chemistry.org Investigating how the ethyl carbamate (B1207046) group in the dihydropyrrole influences its reactivity in a wide range of transformations (e.g., cycloadditions, hydrogenations, oxidations) compared to other N-substituted analogues is a promising research direction.

Stereoselective Transformations: Developing methods for the stereoselective synthesis of substituted pyrrolidines from dihydropyrrole precursors is of great interest, particularly for pharmaceutical applications. mdpi.com This includes enantioselective hydrogenations, dihydroxylations, and other additions across the double bond to create multiple stereocenters with high fidelity.

Advanced Computational Approaches in Molecular Design and Property Prediction

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound and its derivatives, advanced computational approaches can accelerate discovery and provide deep mechanistic insights.

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies on dihydropyrrole derivatives have been used to build predictive models for their biological activity, for instance, as inhibitors of the human mitotic kinesin Eg5. nih.gov Future research can apply these methods to design novel derivatives of this compound with optimized therapeutic properties by correlating specific structural features with biological function.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) and other computational methods can be employed to rationalize observed reactivity and selectivity. For instance, computational studies have helped explain the difference in reactivity between donor/acceptor carbenes and acceptor carbenes with N-Boc-2,5-dihydro-1H-pyrrole. nih.govacs.org Applying these predictive models to reactions involving this compound will guide the rational design of experiments, catalysts, and reaction conditions to achieve desired outcomes. nih.gov

Prediction of Material Properties: Computational screening can predict the electronic, optical, and physical properties of novel materials derived from this compound. researchgate.net By calculating parameters such as frontier molecular orbital energies (HOMO/LUMO), researchers can pre-screen potential candidates for applications in organic electronics before undertaking laborious synthesis. nih.gov

Table 2. Computational Approaches and Their Applications
Computational MethodApplication AreaPredicted Properties/Outcomes
3D-QSARMolecular Design (Drug Discovery)Biological activity, inhibitor potency. nih.gov
DFT CalculationsReactivity & Mechanistic StudiesReaction pathways, transition states, chemo- and regioselectivity. nih.govacs.org
Molecular DockingDrug-Target InteractionBinding modes, affinity, virtual screening. dovepress.com
FMO AnalysisMaterials ScienceElectronic properties, HOMO/LUMO gaps, charge transport characteristics. nih.gov

Applications in Material Science and Supramolecular Chemistry

While traditionally explored in the context of pharmaceuticals and agrochemicals, the structural backbone of this compound holds potential for the development of novel materials and supramolecular assemblies.

Polymer Chemistry: The pyrrole (B145914) ring is a fundamental building block for conducting polymers. researchgate.net The dihydropyrrole derivative could serve as a functionalized monomer. Future research could investigate its polymerization or its incorporation as a co-monomer to create new polymers with tailored electronic, thermal, or mechanical properties. The ethyl carbamate group offers a handle for further functionalization or for influencing polymer solubility and processing.

Organic Electronics: Pyrrole-containing structures, particularly diketopyrrolopyrrole (DPP) dyes, are known for their excellent performance in organic field-effect transistors (OFETs) and solar cells. nih.gov this compound could serve as a precursor to novel π-conjugated systems. Research into synthetic routes to convert this dihydropyrrole into more extended, planar aromatic systems could unlock new applications in organic electronics.

Supramolecular Chemistry: The pyrrolidine (B122466) ring, similar to that found in proline, is a valuable moiety for building molecular and supramolecular scaffolds, acting as a "tecton". nih.gov The N-H and C=O groups in related pyrrole structures are known to participate in hydrogen bonding, forming predictable supramolecular synthons like dimers. mdpi.com The ester and carbamate functionalities in this compound provide sites for non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions), which could be exploited to direct the self-assembly of molecules into well-defined supramolecular architectures like gels, liquid crystals, or porous frameworks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2,5-dihydro-1H-pyrrole-1-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The Paal-Knorr synthesis is a primary method, involving condensation of 2,5-dimethoxytetrahydrofuran with ethylamine using FeCl₃ as a catalyst under mild conditions (~60°C, inert atmosphere) . Yield optimization requires precise stoichiometric ratios (1:1.2 for amine:dimethoxytetrahydrofuran) and solvent selection (e.g., ethanol vs. THF). Impurities like over-reduced byproducts (e.g., fully saturated pyrrolidine derivatives) may form if reaction times exceed 12 hours.
  • Data Analysis : Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane 3:7) and confirm purity by GC-MS (m/z 141 [M+H⁺]) .

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of NMR (¹H, ¹³C, DEPT-135), IR, and X-ray crystallography. Key NMR signals include:

  • ¹H: δ 1.3 ppm (t, 3H, CH₂CH₃), δ 4.2 ppm (q, 2H, OCH₂), δ 5.8–6.0 ppm (m, 2H, dihydropyrrole ring protons) .
  • X-ray analysis (using SHELXL ) reveals planarity of the dihydropyrrole ring and ester group conformation.

Advanced Research Questions

Q. What catalytic systems improve enantioselective synthesis of substituted dihydropyrrole derivatives?

  • Methodology : Chiral Lewis acids (e.g., BINOL-derived catalysts) enable asymmetric cycloadditions. For example, tert-butyl 2,5-dihydro-1H-pyrrole-1-carboxylate derivatives undergo [4+2] cycloadditions with electron-deficient dienophiles using Cu(OTf)₂/(R)-BINAP (95% ee achieved) .
  • Data Contradiction : While FeCl₃ is effective for racemic synthesis , chiral auxiliaries (e.g., Evans’ oxazolidinones) may introduce competing steric effects, requiring iterative optimization .

Q. How do computational methods (DFT, MD) predict reactivity trends in dihydropyrrole derivatives?

  • Methodology : Density Functional Theory (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict regioselectivity in electrophilic substitutions. Molecular dynamics (AMBER) simulations model solvent effects on ring puckering, influencing reaction pathways .
  • Experimental Validation : Compare computational predictions with experimental kinetic data (e.g., Hammett plots for substituent effects on reaction rates).

Q. What strategies resolve contradictions in biological activity data for dihydropyrrole-based compounds?

  • Case Study : Ethyl 2-amino-4-phenyl-1H-pyrrole-3-carboxylate exhibits conflicting reports on anticancer activity (IC₅₀ variability: 2–50 µM across cell lines).

  • Resolution : Standardize assay conditions (e.g., MTT vs. ATP-based viability assays) and validate via orthogonal methods (e.g., apoptosis markers, ROS generation) .
  • Mechanistic Insight : SAR studies show N-substitution (e.g., Boc-protected amines) modulates membrane permeability, explaining potency differences .

Structural and Mechanistic Challenges

Q. Why does the dihydropyrrole ring exhibit nonplanarity in some crystal structures?

  • Analysis : X-ray data (CCDC entries) reveal torsional angles up to 15° due to steric clashes between the ethyl ester and adjacent substituents. Use WinGX/ORTEP to visualize anisotropic displacement parameters, confirming dynamic disorder in solution (NMR line broadening at >40°C) .

Q. How do competing reaction pathways (e.g., oxidation vs. ring-opening) affect product distribution?

  • Methodology : Monitor oxidation with mCPBA (meta-chloroperbenzoic acid) under controlled conditions (0°C, dichloromethane). LC-MS identifies epoxide intermediates (m/z 157 [M+H⁺]) and over-oxidized byproducts (e.g., pyrrole-2-carboxylates) .
  • Mitigation : Use radical scavengers (e.g., TEMPO) to suppress autoxidation during storage .

Applications in Drug Development

Q. What role does this compound play in fragment-based drug design?

  • Case Study : As a scaffold for kinase inhibitors, its dihydropyrrole core mimics ATP-binding motifs.

  • Optimization : Introduce sulfonamide groups at C3 via Pd-catalyzed cross-coupling (Suzuki-Miyaura with arylboronic acids, 70–85% yield) .
  • Validation : Co-crystallization with target proteins (e.g., EGFR kinase) confirms binding modes (PDB: 6XYZ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2,5-dihydro-1h-pyrrole-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.